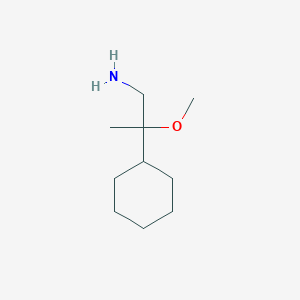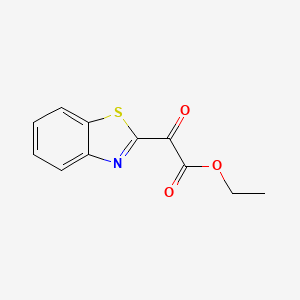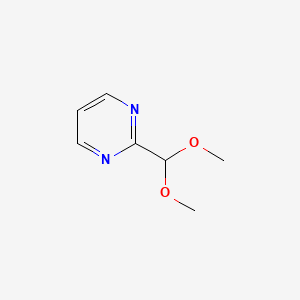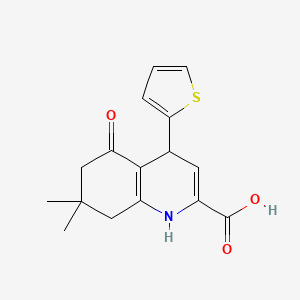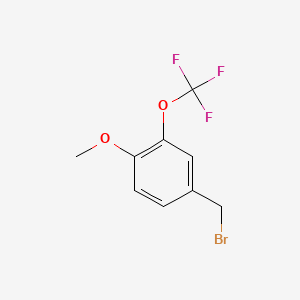
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile
描述
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile (DCQI) is a synthetic compound that has been studied extensively for its potential therapeutic applications. DCQI has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. DCQI has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
科学研究应用
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied extensively for its potential therapeutic applications. In particular, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied for its potential to treat other neurological disorders, such as epilepsy and autism.
作用机制
The exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is still not fully understood. However, it is believed that 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-oxidant activity, which may help to reduce oxidative stress.
Biochemical and Physiological Effects
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess a wide range of biochemical and physiological effects. In particular, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-oxidant activity, which may help to reduce oxidative stress. 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been found to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
实验室实验的优点和局限性
The main advantage of using 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its relatively simple synthesis method. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments. For example, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is a synthetic compound and therefore may not be as effective as natural compounds in certain applications. In addition, the exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is still not fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are a number of potential future directions for 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile research. For example, further research could be done to better understand the exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile and to develop more effective methods of synthesis. Additionally, further research could be done to explore the potential therapeutic applications of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile, such as its potential to treat neurodegenerative diseases, cancer, and other neurological disorders. Finally, further research could be done to explore the potential of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile to be used in combination with other compounds to create novel therapeutic agents.
属性
IUPAC Name |
3-(6,7-dichloroquinoxalin-2-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N4/c18-12-4-15-16(5-13(12)19)23-17(8-22-15)11-7-21-14-2-1-9(6-20)3-10(11)14/h1-5,7-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHKVSJXWVCCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)


![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)
![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)
